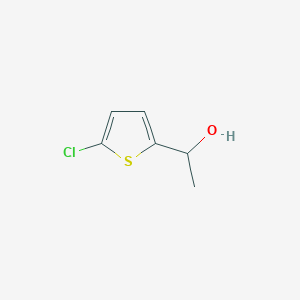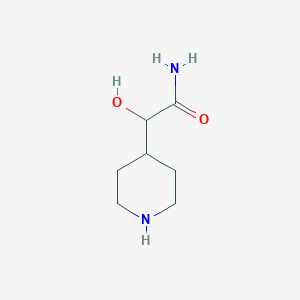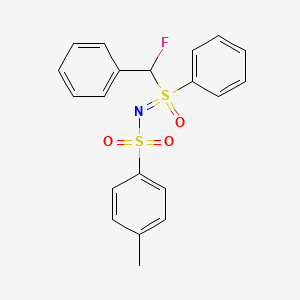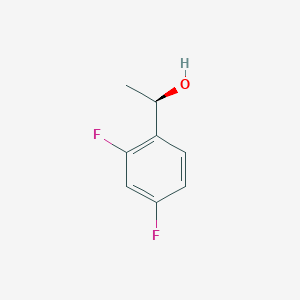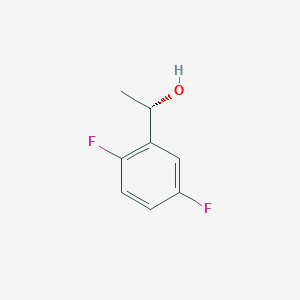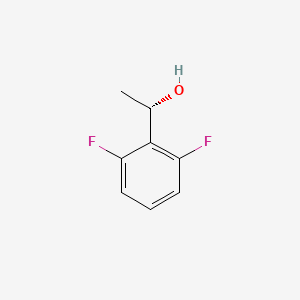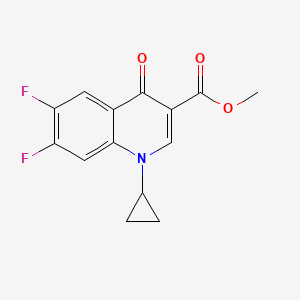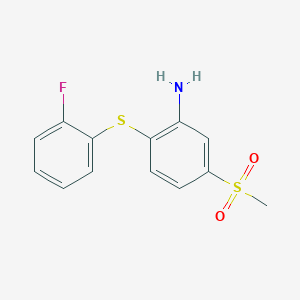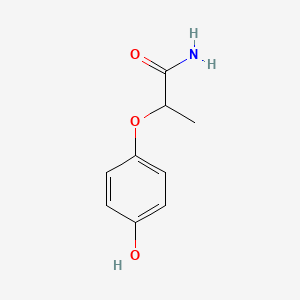
2-(4-Hydroxyphenoxy)propanamide
描述
“2-(4-Hydroxyphenoxy)propanamide” is a chemical compound with the CAS Number: 127437-43-8 . It has a molecular weight of 181.19 . The compound is in powder form .
Synthesis Analysis
The compound “R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA)” is a key intermediate of the enantiomerically pure phenoxypropionic acid herbicides . R-HPPA could be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases . An efficient high-throughput screening method for improved R-HPPA biosynthesis through microbial hydroxylation has been developed .Molecular Structure Analysis
The IUPAC Name of the compound is “this compound” and its Inchi Code is "1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6,11H,1H3,(H2,10,12)" .Chemical Reactions Analysis
The compound “R-2-(4-hydroxyphenoxy)propionic acid (R-HPPA)” can be biosynthesized through selective introduction of a hydroxyl group (–OH) into the substrate R-2-phenoxypropionic acid (R-PPA) at C-4 position, facilitated by microorganisms with hydroxylases .Physical And Chemical Properties Analysis
The compound is a powder with a molecular weight of 181.19 . It is typically stored at room temperature .作用机制
The mechanism of action of 2-(4-Hydroxyphenoxy)propanamide is not fully understood, but it is believed to be related to its antioxidant and anti-inflammatory properties. This compound has been shown to scavenge free radicals and protect cells from oxidative stress. This compound has also been shown to inhibit the production of inflammatory cytokines, such as tumor necrosis factor-alpha and interleukin-6, and reduce inflammation in animal models.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing oxidative stress, inflammation, and cell death. This compound has also been shown to improve mitochondrial function and increase ATP production. In animal models, this compound has been shown to improve cognitive function and reduce anxiety-like behavior.
实验室实验的优点和局限性
2-(4-Hydroxyphenoxy)propanamide has several advantages for lab experiments, including its stability, solubility, and low toxicity. This compound can also be easily synthesized through different methods. However, this compound has some limitations, including its limited availability and high cost.
未来方向
There are several future directions for the study of 2-(4-Hydroxyphenoxy)propanamide. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to explore its mechanism of action and identify its molecular targets. Additionally, future studies can focus on developing new synthesis methods for this compound and improving its yield and purity.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized through different methods and has been studied for its anti-inflammatory, antioxidant, and anticancer properties. This compound has several advantages for lab experiments but also has some limitations. Future studies can focus on exploring its potential applications, mechanism of action, and developing new synthesis methods.
科学研究应用
2-(4-Hydroxyphenoxy)propanamide has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, this compound has been shown to have anti-inflammatory, antioxidant, and anticancer properties. This compound has also been studied for its potential use as a drug delivery system due to its ability to form nanoparticles. In agriculture, this compound has been shown to have plant growth-promoting effects and can be used as a natural fertilizer. In material science, this compound has been studied for its potential use as a coating material due to its hydrophobic and adhesive properties.
安全和危害
The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
属性
IUPAC Name |
2-(4-hydroxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-6(9(10)12)13-8-4-2-7(11)3-5-8/h2-6,11H,1H3,(H2,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKEABHYXUHCZON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=C(C=C1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





